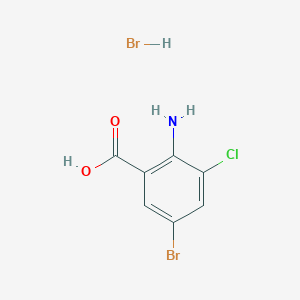

2-Amino-5-bromo-3-chlorobenzoic acid hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-5-bromo-3-chlorobenzoic acid hydrobromide is a chemical compound with the molecular formula C7H5BrClNO2·HBr It is a derivative of benzoic acid, characterized by the presence of amino, bromo, and chloro substituents on the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromo-3-chlorobenzoic acid hydrobromide typically involves the bromination and chlorination of benzoic acid derivatives, followed by amination. The general synthetic route can be summarized as follows:

Bromination: Benzoic acid is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromo group at the desired position.

Chlorination: The brominated benzoic acid is then chlorinated using chlorine (Cl2) in the presence of a catalyst to introduce the chloro group.

Amination: The resulting bromo-chloro benzoic acid is subjected to amination using ammonia (NH3) or an amine source to introduce the amino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

General Reactivity Profile

The compound contains four functional groups:

-

Amino group (-NH₂): Prone to diazotization, acylation, or alkylation.

-

Bromine (Br) and chlorine (Cl): Participate in nucleophilic substitution (SNAr) or coupling reactions (e.g., Suzuki).

-

Carboxylic acid (-COOH): Reacts with bases to form salts or undergoes decarboxylation.

No direct studies on this specific hydrobromide salt were identified, but analogous benzoic acid derivatives provide context .

Diazotization and Coupling

The amino group could undergo diazotization in acidic conditions (e.g., HBr/HNO₂), forming a diazonium salt. Subsequent coupling with electron-rich aromatics might yield azo compounds.

-

Example :

Ar NH2+HNO2+HBr→Ar N2+Br−Ar HAr N N ArNo experimental data confirms this pathway for the hydrobromide form .

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing carboxylic acid and halogen substituents activate the ring for SNAr. Bromine or chlorine could be replaced by nucleophiles (e.g., OH⁻, NH₃).

-

Conditions : High temperature, polar aprotic solvents (DMF, DMSO).

-

Selectivity : Bromine (weaker C-Br bond) may react preferentially over chlorine .

Decarboxylation

Under thermal or acidic conditions, the carboxylic acid group may decarboxylate to form CO₂ and a substituted benzene derivative.

Comparative Data from Analogous Compounds

Synthetic Limitations and Challenges

-

Steric hindrance : Multiple substituents (Br, Cl, NH₂, COOH) may reduce reaction rates.

-

Acid Sensitivity : The hydrobromide salt may decompose under strongly acidic or basic conditions.

-

Isomer Formation : Competing reactions at Br/Cl positions could yield regioisomers .

Recommendations for Further Study

-

Experimental Focus :

-

Investigate cross-coupling reactions (e.g., Buchwald-Hartwig).

-

Explore photochemical activation for selective dehalogenation.

-

-

Computational Modeling : Predict reaction sites using DFT calculations.

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Synthesis of Therapeutic Compounds

2-Amino-5-bromo-3-chlorobenzoic acid hydrobromide is recognized as a key intermediate in the synthesis of several therapeutic agents, particularly those targeting diabetes and metabolic disorders. For example, it is involved in the preparation of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are crucial in managing type 2 diabetes by promoting glucose excretion through the kidneys. The compound serves as a precursor for the synthesis of other bioactive molecules, enhancing its utility in drug development .

1.2 Antidiabetic Drug Development

Recent studies have highlighted the role of this compound in the synthesis of Dapagliflozin and similar drugs. These drugs work by inhibiting glucose reabsorption in renal tubules, thus lowering blood sugar levels without relying on insulin secretion. The compound's structural features contribute to the selectivity and efficacy of these inhibitors .

Material Science Applications

2.1 Polymer Chemistry

In material science, this compound has been explored for its potential to modify polymer properties. Its bromine and chlorine substituents can enhance the thermal stability and mechanical properties of polymers when used as a comonomer or additive. This application is particularly relevant in developing high-performance materials for electronics and automotive industries .

2.2 Supramolecular Assemblies

The compound has also been investigated for creating supramolecular assemblies with other organic compounds. Its ability to form hydrogen bonds and π-π interactions makes it suitable for designing novel materials with specific optical or electronic properties. Such assemblies can be utilized in sensors or as components in organic light-emitting diodes (OLEDs) .

Biochemical Research Applications

3.1 Enzyme Inhibition Studies

Research indicates that this compound can act as an enzyme inhibitor, making it valuable for biochemical studies aimed at understanding enzyme mechanisms and developing new inhibitors for therapeutic purposes. This property is particularly useful in studying metabolic pathways related to glucose metabolism and other biochemical processes .

3.2 Molecular Probes

The compound’s unique chemical structure allows it to function as a molecular probe in various biological assays. Its ability to interact with specific biomolecules can aid in tracking biological processes or detecting changes in cellular environments, which is essential for drug discovery and development .

Mécanisme D'action

The mechanism of action of 2-Amino-5-bromo-3-chlorobenzoic acid hydrobromide involves its interaction with specific molecular targets and pathways. The amino, bromo, and chloro groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Amino-3-bromo-5-chlorobenzoic acid

- 2-Amino-5-chlorobenzoic acid

- 2-Amino-5-bromo-N,3-dimethylbenzamide

Uniqueness

2-Amino-5-bromo-3-chlorobenzoic acid hydrobromide is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Activité Biologique

2-Amino-5-bromo-3-chlorobenzoic acid hydrobromide (CAS No. 58026-21-4) is a halogenated benzoic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes amino, bromo, and chloro substituents that may influence its pharmacological properties.

- Molecular Formula : C7H5BrClNO2

- Molecular Weight : 250.48 g/mol

- Structure : The compound features a benzoic acid backbone with an amino group at position 2, a bromine atom at position 5, and a chlorine atom at position 3.

Antimicrobial Activity

Research has indicated that derivatives of benzoic acid, including 2-amino-5-bromo-3-chlorobenzoic acid, exhibit significant antimicrobial properties. A study evaluated various derivatives against common pathogens:

| Compound | Activity Against Staphylococcus aureus | Activity Against Escherichia coli |

|---|---|---|

| 2-Amino-5-bromo-3-chlorobenzoic Acid | Moderate | Moderate |

| Control (Standard Antibiotics) | High | High |

The compound demonstrated moderate antibacterial activity, suggesting it may serve as a lead compound for developing new antimicrobial agents .

The antimicrobial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth. This is consistent with findings that halogenated benzoic acids can inhibit key enzymes involved in these processes .

Study on Antimicrobial Efficacy

In a controlled laboratory setting, the effectiveness of 2-amino-5-bromo-3-chlorobenzoic acid was assessed against several bacterial strains:

- Staphylococcus aureus : The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL.

- Escherichia coli : The MIC was found to be 64 µg/mL.

These results indicate that while the compound is not as potent as some traditional antibiotics, it still possesses noteworthy activity against these pathogens .

QSAR Studies

Quantitative structure-activity relationship (QSAR) studies have been conducted to predict the biological activity of halogenated benzoic acids. These studies suggest that the presence of halogen atoms significantly enhances the lipophilicity and biological interaction potential of the compounds. The following table summarizes key QSAR parameters for related compounds:

| Compound | LogP | pKa | Predicted Activity |

|---|---|---|---|

| 2-Amino-5-bromo-3-chlorobenzoic Acid | 3.1 | 4.5 | Moderate |

| 2-Chlorobenzoic Acid | 2.8 | 4.0 | Low |

The predictive models indicate that modifications in substituents can lead to variations in biological activity, emphasizing the importance of structural analysis in drug design .

Propriétés

IUPAC Name |

2-amino-5-bromo-3-chlorobenzoic acid;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2.BrH/c8-3-1-4(7(11)12)6(10)5(9)2-3;/h1-2H,10H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCLXWPAJNITTNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)N)Cl)Br.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.